molecular formula C41H51NO15 B1200232 Auramycin A CAS No. 78173-92-9

Auramycin A

Cat. No. B1200232
CAS RN: 78173-92-9
M. Wt: 797.8 g/mol
InChI Key: UFVSOHSXEJJBKL-UFJKXKKKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Auramycin A is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Antibacterial Activity and Repurposing

  • Auramycin A, identified during the repurposing of old drugs for new applications, demonstrates potent antibacterial activity. This ability is particularly notable in inhibiting multiple biosynthetic pathways in bacterial cells, including cell wall, DNA, and protein synthesis. This characteristic makes it a promising candidate for treating invasive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Thangamani et al., 2016).

Antiviral Activity

  • Although primarily recognized for its antibacterial properties, Auramycin A also shows potential in antiviral applications. Studies on neomycin sulfate, a related compound, have demonstrated antiviral activity, providing insights that can be extrapolated to Auramycin A's potential in this field (Sun et al., 2019).

Synergistic Effects with Other Antibiotics

  • Auramycin A has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against various bacterial strains. This property is crucial in the current landscape of increasing antibiotic resistance, offering a strategy to potentiate existing antibiotics (Sharma et al., 2020).

Inhibition of Cancer Cell Growth

  • Beyond its antimicrobial applications, Auramycin A has been explored for its role in inhibiting cancer cell growth. Its mechanism involves targeting key pathways in cancer cells, suggesting potential as a novel anticancer agent. This aspect of Auramycin A is still in the early stages of research but shows promising results (Cañeque et al., 2015).

Antimicrobial Combination Therapy

  • Auramycin A's role in combination therapy for microbial infections has been highlighted in recent studies. Its ability to work in tandem with other antimicrobial agents, particularly against resistant strains, positions it as a valuable tool in managing complex infections (She et al., 2019).

properties

CAS RN

78173-92-9

Product Name

Auramycin A

Molecular Formula

C41H51NO15

Molecular Weight

797.8 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H51NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23,26-30,34,38-39,44-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1

InChI Key

UFVSOHSXEJJBKL-UFJKXKKKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

synonyms

auramycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auramycin A
Reactant of Route 2
Reactant of Route 2
Auramycin A
Reactant of Route 3
Auramycin A
Reactant of Route 4
Auramycin A
Reactant of Route 5
Auramycin A
Reactant of Route 6
Auramycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.